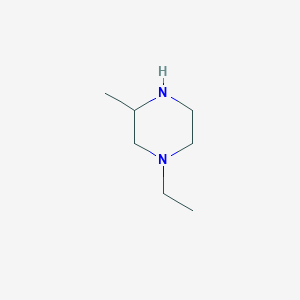

1-Ethyl-3-methylpiperazine

Description

Significance of Piperazine (B1678402) Heterocycles in Organic Synthesis and Advanced Materials Science

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a structure of significant interest in chemistry. This scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds and marketed drugs. nih.gov The two nitrogen atoms, existing in a 1,4-relationship, can act as hydrogen bond donors or acceptors, which helps in tuning interactions with biological receptors and can improve properties like water solubility and bioavailability.

In the realm of organic synthesis, piperazines are versatile intermediates and building blocks. Their derivatives are crucial for creating a wide array of more complex molecules. rroij.com Synthetic chemists utilize the piperazine core to develop pharmaceuticals, agrochemicals, dyes, and polymers. justdial.com The reactivity of the nitrogen atoms allows for various substitution reactions, making the piperazine scaffold a key component in the synthesis of diverse therapeutic agents, including those for cancer and central nervous system disorders.

Beyond pharmaceuticals, piperazine derivatives are integral to the field of advanced materials science. justdial.com They are used in the design of sophisticated materials such as catalysts and ligands, which can improve the efficiency and selectivity of chemical reactions. Furthermore, some piperazine compounds have been investigated for their utility as corrosion inhibitors, protecting metals in industrial applications. chemicalbook.com Their unique chemical properties make them valuable components in the ongoing development of new materials. justdial.com

Overview of Academic Research Trajectories for 1-Ethyl-3-methylpiperazine

Academic and industrial research into this compound, while not as extensive as for simpler piperazine derivatives, follows distinct and promising trajectories. The research interest lies in its potential as a specialized building block in both medicinal chemistry and materials synthesis, owing to its specific substitution pattern which includes both an ethyl group on one nitrogen and a methyl group on the carbon skeleton.

One of the most current research directions involves the chiral form of the compound, specifically (S)-1-Ethyl-3-methylpiperazine. This enantiomer has been identified in recent patent literature as a component in the development of new Epidermal Growth Factor Receptor (EGFR) inhibitors. chiralen.com This points to its application as a key intermediate in the synthesis of targeted therapies for cancer treatment. The synthesis of such complex pharmaceutical agents often relies on building blocks with well-defined stereochemistry, a role that (S)-1-Ethyl-3-methylpiperazine fulfills. mdpi.com

Another area of research involves the use of this compound as a reactant in the creation of novel chemical compositions. A patent describes the reaction of various substituted piperazines, explicitly including this compound, with glyoxal (B1671930) or its derivatives. google.com This reaction is intended to form new compounds, such as the corresponding ethanone (B97240) and ethanediol derivatives, for various applications. google.com

Furthermore, fundamental academic research often includes kinetic and mechanistic studies of reactions involving piperazine derivatives to understand how substituents affect reactivity. rroij.comresearchgate.netscirp.org Studies have been conducted on the oxidation kinetics of closely related compounds like 1-methylpiperazine (B117243) and 1-ethylpiperazine (B41427). rroij.comresearchgate.netscirp.org These investigations explore how electron-donating groups, such as the ethyl and methyl groups, influence reaction rates and mechanisms. researchgate.netscirp.org Given its asymmetric and substituted structure, this compound represents a logical next step for such fundamental studies, which are crucial for elucidating reaction mechanisms and expanding the synthetic utility of this class of heterocycles. researchgate.netasianpubs.org

Data Tables

Table 1: Physicochemical Properties of this compound and its (S)-enantiomer Data sourced from multiple chemical suppliers and databases.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₆N₂ | bldpharm.combldpharm.com |

| Molecular Weight | 128.22 g/mol | bldpharm.combldpharm.com |

| CAS Number (Racemic) | 428871-71-0 | bldpharm.com |

| CAS Number ((S)-enantiomer) | 879368-14-6 | chiralen.combldpharm.com |

| MDL Number (Racemic) | MFCD11858480 | bldpharm.com |

| MDL Number ((S)-enantiomer) | MFCD11858465 | chiralen.combldpharm.com |

| SMILES (Racemic) | CC1CN(CC)CCN1 | bldpharm.com |

| SMILES ((S)-enantiomer) | C[C@H]1CN(CC)CCN1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZVHQHELMADSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619975 | |

| Record name | 1-Ethyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428871-71-0 | |

| Record name | 1-Ethyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 3 Methylpiperazine and Its Stereoisomers

Stereoselective Synthesis of Chiral (S)- and (R)-1-Ethyl-3-methylpiperazine Enantiomers

The synthesis of enantiomerically pure forms of 1-Ethyl-3-methylpiperazine necessitates the use of stereoselective methods. These approaches can be broadly categorized into enantioselective and diastereoselective strategies, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.

Enantioselective Approaches in Asymmetric Synthesis for Chiral Piperazine (B1678402) Derivatives

Enantioselective synthesis aims to directly produce a specific enantiomer from a prochiral starting material. For piperazine derivatives, this can be achieved through various asymmetric transformations. One powerful method is the catalytic asymmetric allylic alkylation of piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. While not directly applied to this compound in the reviewed literature, this methodology provides a framework for accessing chiral piperazine cores. The use of palladium catalysts with chiral phosphinooxazoline (PHOX) ligands has demonstrated high enantioselectivity in the synthesis of α-substituted piperazin-2-ones.

Another potential enantioselective route involves the asymmetric hydrogenation of pyrazine (B50134) derivatives. Iridium-catalyzed hydrogenation of activated pyrazines has been shown to produce a wide range of chiral piperazines with high enantiomeric excess. This approach could theoretically be adapted to a precursor of this compound.

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) |

| [Pd2(pmdba)3] / (S)-(CF3)3-tBuPHOX | N-protected piperazin-2-ones | α-Tertiary piperazin-2-ones | Good to excellent |

| Iridium / Chiral Ligands | Activated Pyrazines | Chiral Piperazines | Up to 96% |

This table presents data for analogous reactions and indicates the potential for high enantioselectivity in the synthesis of chiral piperazine derivatives.

Diastereoselective Synthesis Strategies for Substituted Piperazine Ring Systems

Diastereoselective synthesis involves the use of a chiral starting material or auxiliary to direct the formation of a new stereocenter. A common strategy for synthesizing chiral 1,3-disubstituted piperazines like this compound starts from an enantiomerically pure precursor, such as (R)- or (S)-2-methylpiperazine. The inherent chirality of the starting material then influences the stereochemical outcome of subsequent reactions.

For instance, the alkylation or reductive amination of a chiral 2-methylpiperazine (B152721) derivative can proceed with a degree of diastereoselectivity, depending on the reaction conditions and the directing influence of the existing stereocenter. Iridium-catalyzed regio- and diastereoselective [3+3] cycloadditions of imines have also been reported for the synthesis of C-substituted piperazines, offering a pathway to complex, stereochemically defined piperazine structures. nih.gov

Application of Chiral Catalysts and Auxiliaries in Piperazine Formation

Chiral catalysts and auxiliaries are instrumental in achieving high stereoselectivity. In the context of piperazine synthesis, chiral catalysts are often transition metal complexes with chiral ligands. These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While specific examples for this compound are not detailed in the available literature, the principle can be applied by, for example, attaching a chiral auxiliary to one of the nitrogen atoms of a piperazine precursor to direct the stereoselective introduction of the methyl group at the C3 position.

Classical and Modern Synthetic Routes to this compound Derivatives

Both classical and modern synthetic methods can be employed for the construction and functionalization of the this compound scaffold.

Cyclization Reactions for Piperazine Ring Construction

The formation of the piperazine ring is a key step in the synthesis of its derivatives. One-pot multicomponent reactions are increasingly utilized for the efficient construction of heterocyclic rings. A general approach involves the catalytic reductive cyclization of dioximes, which can be formed from primary amines and nitrosoalkenes. This method allows for the introduction of substituents at various positions of the piperazine ring.

Another strategy involves the dimerization of 3-aminooxetanes, which can undergo a [3+3] annulation to form piperazine derivatives with good functional group compatibility and excellent diastereoselectivity. nih.gov Although not explicitly demonstrated for this compound, these cyclization strategies represent modern and efficient ways to construct the core piperazine structure.

| Cyclization Method | Starting Materials | Key Features |

| Catalytic Reductive Cyclization | Primary amines, Nitrosoalkenes | Stereoselective formation of C-substituted piperazines. |

| [3+3] Annulation | 3-Aminooxetanes | High diastereoselectivity, good functional group tolerance. nih.gov |

This table summarizes modern cyclization strategies applicable to the synthesis of substituted piperazines.

N-Alkylation and Reductive Amination Strategies for Piperazine Functionalization

Once the 3-methylpiperazine core is established, the ethyl group can be introduced at the N1 position through N-alkylation or reductive amination.

N-Alkylation: This is a classical and straightforward method for introducing alkyl groups onto a piperazine nitrogen. The reaction typically involves treating 3-methylpiperazine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. google.com To achieve mono-alkylation and avoid the formation of the 1,4-diethyl-2-methylpiperazine (B13779920) byproduct, it is often necessary to use a protecting group on one of the nitrogen atoms. For instance, (R)- or (S)-2-methylpiperazine can be mono-protected with a Boc group, followed by ethylation of the unprotected nitrogen, and subsequent deprotection to yield the desired product.

Reductive Amination: This is a versatile and widely used method for forming C-N bonds. To synthesize this compound, (R)- or (S)-3-methylpiperazine can be reacted with acetaldehyde (B116499) in the presence of a reducing agent. researchgate.netrsc.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. rsc.orgnih.gov This method is often preferred due to its mild reaction conditions and high chemoselectivity. As with N-alkylation, the use of a protecting group on one of the nitrogens of the 3-methylpiperazine starting material is crucial for achieving selective mono-ethylation.

| Functionalization Method | Reagents | Key Considerations |

| N-Alkylation | Ethyl iodide, Ethyl bromide, Base | Control of mono- vs. di-alkylation, often requires a protecting group strategy. google.com |

| Reductive Amination | Acetaldehyde, Reducing agent (e.g., NaBH(OAc)3) | Mild conditions, high chemoselectivity, requires a protecting group for mono-substitution. researchgate.netrsc.org |

This table outlines the key strategies for the N-functionalization of the 3-methylpiperazine core.

One-Pot Synthesis Techniques for Efficient Production of Substituted Piperazines

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a highly efficient approach for producing substituted piperazines. This methodology circumvents the need for lengthy separation and purification processes of intermediate compounds, thereby saving time and resources.

Various one-pot protocols have been developed for piperazine synthesis. A notable approach involves the reaction of protonated piperazine with different reagents, which can be significantly accelerated by metal ion catalysis. Another advanced technique is the visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, which can furnish a range of 2-substituted piperazines under mild conditions. Furthermore, methods utilizing the in-situ generation of reactive intermediates, such as nitrile imines for subsequent cycloaddition reactions, represent a powerful strategy for constructing heterocyclic systems in a single pot. These multi-component reactions (MCRs) are at the forefront of modern synthesis due to their efficiency and atom economy.

| One-Pot Strategy | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalytic Acceleration | Protonated piperazine, Electrophiles | Metal ions (e.g., Cu(II), Ce(III)) | Simple, cost-effective, high yields | |

| Photoredox Catalysis | Glycine-based diamine, Aldehydes | Visible light, Iridium-based complex | Mild conditions, operational simplicity | |

| [3+3]-Cycloaddition | In-situ generated nitrile imines, Acetylene surrogate | p-TsCl | Mild conditions, wide functional group tolerance | |

| Aza-Michael Addition | Secondary amines, Unsaturated compounds | Copper or Cerium-based systems | Direct formation of C-N bonds |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of this compound and its analogs. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and the use of additives.

For instance, in the iridium-catalyzed synthesis of C-substituted piperazines, the addition of N-oxides to the reaction mixture has been shown to significantly enhance catalytic activity and selectivity. The choice of solvent can also be pivotal; a study found that C6D6 was the best compromise between conversion and selectivity for a specific iridium-catalyzed reaction.

Microwave irradiation is another tool used to optimize synthetic reactions, offering benefits such as increased reaction rates, reduction of side-products, and improved product purity compared to conventional heating. The development of flow microwave reactors further enhances manufacturing efficiency on a larger scale. Optimization studies for microwave-assisted synthesis have identified specific temperatures and reaction times that lead to high yields.

| Reaction Type | Parameter Optimized | Condition | Effect | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed [3+3]-Cycloaddition | Additive | Addition of N-oxides | Notably enhanced catalytic activity and selectivity | |

| Iridium-Catalyzed [3+3]-Cycloaddition | Solvent | C6D6 | Best compromise between conversion and selectivity | |

| Microwave-Assisted Synthesis | Energy Source | Microwave Irradiation | Increased reaction rates, reduced side-products | |

| Microwave-Assisted Synthesis | Temperature & Time | 180 °C, 20 min | Led to high yields |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for piperazine derivatives. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.

Utilization of Ionic Liquids in Piperazine Synthesis

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure, high thermal stability, and non-flammability. They have been investigated as alternative media and catalysts for piperazine synthesis and polymerization.

Studies have shown that using metal-based ionic liquids as catalysts can enhance reaction efficiency, offering a sustainable alternative to conventional methods. In the synthesis of piperazine-based polyimides, imidazolium-based ionic liquids were found to be preferable, leading to higher degrees of polymerization compared to conventional methods in organic solvents. Furthermore, ionic liquids can be designed to be task-specific and are often easily separated from the product, allowing for their recycling and reuse. The synthesis of ILs themselves can be optimized to be solvent-free, further enhancing their green credentials.

| Ionic Liquid Type | Application | Observed Advantages | Reference |

|---|---|---|---|

| Metal-based ILs | Catalyst | Enhanced reaction efficiency, reusability | |

| Imidazolium-based ILs | Solvent/Catalyst | Higher degrees of polymerization, higher thermal stability of product | |

| Pyridinium-based ILs | Solvent/Catalyst | Investigated for polymerization, influenced polymer solubility | |

| Task-Specific ILs | Supported Synthesis | Rapid parallel synthesis, high yields, easy purification |

Development of Environmentally Benign Catalytic Systems

The development of green catalytic systems is a cornerstone of sustainable chemistry. For piperazine synthesis, this includes the use of photocatalysts, heterogeneous catalysts, and biocatalysts.

Photoredox catalysis, using either transition metals like iridium or purely organic dyes, offers a sustainable method for chemical synthesis by harnessing visible light. These methods can avoid toxic reagents and allow for reactions under mild conditions. Organic photocatalysts, in particular, are gaining attention as they can be synthesized from renewable materials and are more cost-efficient.

Heterogeneous catalysts, such as metal ions supported on commercial polymeric resins, are another green alternative. These catalysts are advantageous because they can be easily separated from the reaction mixture and recycled, unlike their homogeneous counterparts. Other sustainable approaches include "borrowing hydrogen" methods and biocatalytic reductive aminations, which are highly atom-economical. The use of green reactants, such as CO2 and H2 in water, for N-methylation of diamines also represents a significant advance in green catalytic processes.

| Catalytic System | Description | Key Advantages | Reference |

|---|---|---|---|

| Photoredox Catalysis (Iridium-based) | Uses visible light to promote radical generation for C-H functionalization. | Mild conditions, applicable to continuous flow. | |

| Organic Photoredox Catalysis | Employs purely organic dyes (e.g., 4CzIPN) as photocatalysts. | More sustainable, synthesized from renewable materials, cost-efficient. | |

| Heterogeneous Catalysis | Metal ions (Cu(II), Ce(III)) supported on polymeric resins. | Easily separated and recycled, avoids issues of homogeneous catalysis. | |

| Biocatalysis | Uses enzymes for reactions like reductive amination. | Highly atom-economical, environmentally friendly. | |

| Green Reactant Catalysis | Uses CO2 and H2 in water for N-methylation. | Utilizes green reactants and the greenest solvent (water). |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Methylpiperazine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 1-Ethyl-3-methylpiperazine, a combination of one-dimensional and two-dimensional NMR techniques enables a full assignment of its proton and carbon environments.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the ethyl group, the methyl group, and the protons on the piperazine (B1678402) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons due to spin-spin coupling. The methyl group at the C3 position of the piperazine ring would appear as a doublet. The seven protons on the piperazine ring itself would exhibit complex multiplets due to their varied chemical environments and coupling interactions.

The ¹³C NMR spectrum provides information on the seven unique carbon atoms in the molecule. pressbooks.pub The chemical shifts are influenced by the local electronic environment, with carbons bonded to electronegative nitrogen atoms appearing further downfield. chemguide.co.uk Based on analyses of similar piperazine structures, the expected chemical shifts can be predicted. nih.govnih.govchemicalbook.com

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ethyl -CH₃ | ~1.1 | Triplet (t) | Coupled to the adjacent -CH₂- group. |

| Ethyl -CH₂- | ~2.4 | Quartet (q) | Coupled to the adjacent -CH₃ group. |

| Ring -CH₃ | ~1.0 | Doublet (d) | Coupled to the proton on C3. |

| Ring Protons (C2, C3, C5, C6) | ~1.7 - 2.9 | Multiplets (m) | Complex signals due to multiple coupling interactions and diastereotopicity. |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Ethyl -CH₃ | ~12 | Aliphatic carbon shielded from nitrogen. |

| Ring -CH₃ | ~19 | Aliphatic carbon at the C3 position. |

| Ethyl -CH₂- | ~52 | Aliphatic carbon adjacent to a nitrogen atom. |

| Ring Carbons (C2, C3, C5, C6) | ~46 - 60 | Chemical shifts are influenced by substitution and proximity to the two nitrogen atoms. oregonstate.edu |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the ethyl group's -CH₂ and -CH₃ protons. It would also map the network of couplings between the protons on the piperazine ring, helping to trace the proton sequence around the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹J C-H coupling). youtube.com This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to an already-assigned proton signal from the ¹H spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J C-H and ³J C-H). youtube.com The HMBC spectrum is instrumental in piecing together the molecular skeleton. Key correlations would include the signal from the ethyl -CH₂- protons to the adjacent piperazine ring carbons (C2 and C6), and the signal from the C3-methyl protons to carbons C2 and C3 of the ring, confirming the placement of the substituents. youtube.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR/Raman) |

|---|---|---|

| 2970-2930 | C-H Asymmetric Stretching (CH₃) | Strong/Strong |

| 2930-2850 | C-H Stretching (CH₂, ring & ethyl) | Strong/Strong |

| 1470-1440 | CH₂ Scissoring/Bending | Medium/Medium |

| 1380-1370 | CH₃ Symmetric Bending | Medium/Medium |

| 1260-1000 | C-N Stretching | Strong/Medium |

| ~800-950 | Piperazine Ring Breathing/Deformation | Medium/Strong |

The high-frequency region (2850-3000 cm⁻¹) is dominated by C-H stretching vibrations of the methyl and methylene groups. The fingerprint region (below 1500 cm⁻¹) contains C-N stretching bands, as well as various bending and deformation modes of the aliphatic chains and the piperazine ring. biointerfaceresearch.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For this compound (Molecular Formula: C₇H₁₆N₂), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of the compound is 128.13135 Da. uni.lu

Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 128. This ion can then undergo fragmentation through characteristic pathways for aliphatic amines. libretexts.org The most common fragmentation mechanism is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom, resulting in a stable iminium cation. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [M - CH₃]⁺ | Loss of the methyl radical from C3 via alpha-cleavage. |

| 99 | [M - C₂H₅]⁺ | Loss of the ethyl radical from N1 via alpha-cleavage. |

| 85 | [C₅H₁₁N₂]⁺ | Ring cleavage with loss of C₃H₅. |

| 70 | [C₄H₈N]⁺ | Common piperazine ring fragment. |

The base peak in the mass spectrum of a similar compound, 1-methylpiperazine (B117243), is often observed at m/z 58, corresponding to a characteristic ring fragment. nih.gov A similar fragmentation would be expected for this compound, alongside dominant fragments resulting from the loss of the ethyl (m/z 99) and methyl (m/z 113) substituents.

X-ray Diffraction (XRD) Analysis for Crystalline State Structural Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. mdpi.com

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related substituted piperazine and piperidine (B6355638) structures allows for a reliable prediction of its solid-state conformation. nih.govresearchgate.net The six-membered piperazine ring is expected to adopt a stable chair conformation to minimize steric strain. nih.gov In this conformation, the substituents on the ring atoms can be oriented in either axial or equatorial positions. The thermodynamically more stable conformation would likely feature the larger ethyl group and the methyl group in equatorial positions to reduce steric hindrance.

An XRD analysis would provide the following key structural parameters:

Typical Data Obtained from XRD Analysis

| Parameter | Description | Example Value (from a related structure) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.9 Å, b = 10.9 Å, c = 14.7 Å, β = 98.6° |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-C). | C-N: ~1.46 Å; C-C: ~1.52 Å |

| Bond Angles | The angles between three connected atoms (e.g., C-N-C). | C-N-C ring angle: ~110° |

| Conformation | The spatial arrangement of atoms (e.g., chair conformation). | Chair conformation with equatorial substituents. |

The data in the example column is illustrative, based on published structures of similar heterocyclic compounds, to demonstrate the type of information obtained from an XRD experiment. mdpi.comresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Boc-piperazine |

| 1-ethylpiperazine (B41427) |

| 1-methylpiperazine |

| 1-(4-Chlorophenyl) piperazine |

| N,N-diethyl-4-methylpiperazine-1-carboxamide |

Reaction Mechanisms and Kinetic Investigations Involving 1 Ethyl 3 Methylpiperazine

Mechanistic Pathways of Oxidation Reactions

The oxidation of piperazine (B1678402) derivatives, including 1-ethylpiperazine (B41427), by N-haloamines has been a subject of detailed kinetic investigations. These studies provide insight into the reaction mechanisms, the influence of various experimental parameters, and the energetic requirements of the reactions.

Kinetic studies on the oxidation of 1-ethylpiperazine by N-sodio-N-bromobenzenesulfonamide (Bromamine-B or BAB) and bromamine-T (BAT) in an acidic buffer medium reveal a consistent reaction order. scispace.comscirp.org The reactions were investigated under pseudo-first-order conditions where the concentration of the piperazine derivative was significantly higher than that of the N-haloamine. scispace.com

The results consistently show a first-order dependence of the reaction rate on the concentration of the N-haloamine ([BAT] or [BAB]). scirp.orgrroij.com Furthermore, the rate exhibits a first-order dependence on the concentration of 1-ethylpiperazine. scirp.orgrroij.com This indicates that the reaction is first-order with respect to both the oxidant and the substrate. The stoichiometry of the reaction was found to be 1:1, meaning one mole of the piperazine derivative reacts with one mole of the N-haloamine to produce the corresponding N-oxide. scirp.orgrroij.com

The reaction kinetics are significantly influenced by the pH of the medium. Studies conducted in acidic buffers show that the reaction rate has an inverse fractional-order dependence on the hydrogen ion concentration [H⁺]. scispace.comscirp.orgrroij.com Specifically, as the pH of the medium increases (i.e., [H⁺] decreases), the reaction rate increases. scirp.org This suggests that the unprotonated form of the piperazine is the more reactive species in the oxidation process.

The variation of the ionic strength of the medium, tested by adding sodium perchlorate, was found to have a negligible effect on the reaction rate for both Bromamine-B and Bromamine-T oxidations. scispace.comscirp.org This observation suggests that the rate-determining step does not involve the interaction of two charged ions. Additionally, the addition of the reduction products of the oxidants (p-toluenesulfonamide for BAT and benzenesulfonamide (B165840) for BAB) or halide ions (like bromide) did not alter the reaction rate. scispace.comscirp.org

The oxidation reactions were studied at various temperatures to determine the activation parameters, which provide insight into the energy barriers and the nature of the transition state. scispace.comscirp.org For the oxidation of 1-ethylpiperazine by Bromamine-T, the activation parameters have been calculated and are presented below. researchgate.net

| Parameter | Value |

|---|---|

| Ea (kJ/mol) | 62.7 |

| ΔH‡ (kJ/mol) | 60.2 |

| ΔS‡ (J/K·mol) | -106.6 |

| ΔG‡ (kJ/mol) | 92.7 |

Data sourced from Chandrashekar et al., 2013. researchgate.net

Based on the experimental observations, a general rate law for the oxidation of 1-ethylpiperazine by N-haloamines (HA) can be expressed as:

Rate = k [HA] [1-Ethylpiperazine] / [H⁺]ⁿ

where 'n' is the fractional order with respect to [H⁺]. A detailed mechanistic scheme proposes that the protonated N-haloamine is in equilibrium with its unprotonated form, and the unprotonated piperazine substrate reacts with the protonated form of the oxidant in the rate-determining step. scispace.comscirp.org

Protonation Mechanisms and Acid-Base Equilibria

The basicity of piperazine and its derivatives is a crucial property, governed by the presence of two nitrogen atoms that can accept protons. The dissociation constants (pKa) quantify this basicity.

The dissociation constants for the conjugate acids of 1-ethylpiperazine have been determined potentiometrically at various temperatures. uregina.ca Piperazines are diamines and thus have two pKa values. The first dissociation (pKa₁) corresponds to the deprotonation of the dicationic form (H₂A²⁺), and the second (pKa₂) corresponds to the deprotonation of the monocationic form (HA⁺). uregina.ca

| Temperature (K) | pKa₁ | pKa₂ |

|---|---|---|

| 298 | 9.58 | 5.21 |

| 303 | 9.51 | 5.13 |

| 313 | 9.24 | 4.91 |

| 323 | 8.99 | 4.69 |

Data sourced from Khalili et al., 2009. uregina.ca

The basicity of the piperazine ring is influenced by the nature of the substituents attached to the nitrogen atoms. Alkyl groups, such as the ethyl group in 1-ethylpiperazine and the methyl group in 1-methylpiperazine (B117243), are generally considered electron-donating groups through a positive inductive effect. pharmaguideline.com This effect increases the electron density on the nitrogen atom, which typically enhances its ability to accept a proton, thereby increasing its basicity (resulting in a higher pKa). pharmaguideline.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com

Investigation of Transition States and Reaction Intermediates

The elucidation of reaction mechanisms involving 1-Ethyl-3-methylpiperazine relies heavily on the characterization of transient species such as transition states and reaction intermediates. While direct experimental observation of these species is often challenging due to their short lifetimes, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for their investigation. These theoretical studies provide valuable insights into the geometry, energy, and electronic structure of these transient species, which are crucial for understanding the reaction pathways and kinetics.

Theoretical Modeling of Reaction Pathways

Computational studies on piperazine derivatives often focus on mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and all stationary points, including transition states and intermediates. For reactions involving this compound, such as N-alkylation or reactions at the carbon atoms of the piperazine ring, DFT calculations can predict the most likely reaction pathways.

For instance, in nucleophilic substitution reactions where the nitrogen atom of this compound acts as the nucleophile, a common intermediate is a tetrahedral species. researchgate.net The reaction proceeds through a transition state where the new bond is partially formed, and the leaving group is partially detached. Computational models can provide detailed information about the bond lengths and angles of this transition state, as well as its energy relative to the reactants and products, which is the activation energy of the reaction.

In the case of radical reactions, such as the Mn(OAc)₃ mediated radical cyclization of unsaturated acyl-piperazine derivatives, the formation of radical intermediates is key. nih.gov Theoretical calculations can help in understanding the stability of different possible radical intermediates. For example, a radical formed on a carbon atom adjacent to an aromatic ring would be more stable due to resonance, thus favoring cyclization at that position. nih.gov

Analysis of Transition State Structures

The geometry of a transition state is a critical factor in determining the stereochemical outcome of a reaction. For chiral molecules like this compound, understanding the transition state structures is essential for predicting and controlling the stereoselectivity. Computational methods can be used to model the different possible transition states and calculate their relative energies. The transition state with the lowest energy will correspond to the major reaction pathway and the predominant product isomer.

The following table provides hypothetical data based on DFT calculations for a representative nucleophilic substitution reaction involving a generic N-alkylpiperazine, illustrating the type of information that can be obtained from such studies.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Energy (kcal/mol) | 0.0 | +15.2 | -10.5 |

| N---C bond length (Å) | 3.12 | 2.15 | 1.47 |

| C---Leaving Group (Å) | 1.85 | 2.30 | 3.50 |

| Vibrational Frequency | Real | Imaginary (1) | Real |

This is a hypothetical data table for illustrative purposes.

Characterization of Reaction Intermediates

Reaction intermediates are local minima on the potential energy surface. In the synthesis and reactions of piperazine derivatives, various types of intermediates can be formed. For example, in the synthesis of N-arylpiperazines via Buchwald-Hartwig amination, organopalladium intermediates are involved. nih.gov While not directly involving this compound as the substrate, these studies on related compounds highlight the complexity of reaction mechanisms and the importance of identifying key intermediates.

In some reactions, charged intermediates such as piperazinium ions can be formed, especially in acidic conditions. The stability of these intermediates can be influenced by the substituents on the piperazine ring. The ethyl and methyl groups in this compound, being electron-donating, can stabilize a positive charge on the nitrogen atom.

Computational studies can also predict the spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates, which can then be compared with experimental data if the intermediate is stable enough to be detected.

Computational and Theoretical Chemistry Studies on 1 Ethyl 3 Methylpiperazine Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful avenue for investigating the intrinsic properties of 1-ethyl-3-methylpiperazine at the atomic level. These methods provide a detailed picture of the molecule's electronic and geometric characteristics.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and geometry of molecules. For piperazine (B1678402) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in determining stable conformations and electronic properties. researchgate.netnih.gov

Geometry optimization of this compound would reveal the most stable three-dimensional arrangement of its atoms. The piperazine ring typically adopts a chair conformation to minimize steric strain. The positions of the ethyl and methyl groups on the nitrogen and carbon atoms, respectively, can exist in either axial or equatorial positions. Computational studies on related substituted phosphinane-2-sulfide derivatives have shown that the stability of conformations is influenced by the nature and position of substituents. mdpi.com For this compound, the equatorial positioning of both the ethyl and methyl groups is expected to be the most stable conformation due to reduced steric hindrance.

Electronic structure analysis provides information on the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions.

Table 1: Predicted Conformational Data for this compound Analogs Data based on analogous piperazine and phosphinane structures from computational studies.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| Equatorial-Equatorial | Ethyl (Eq), Methyl (Eq) | 0.00 (most stable) | - |

| Axial-Equatorial | Ethyl (Ax), Methyl (Eq) | - | - |

| Equatorial-Axial | Ethyl (Eq), Methyl (Ax) | - | - |

| Axial-Axial | Ethyl (Ax), Methyl (Ax) | - | - |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate predictions of molecular energies and properties. chemrxiv.org

For a molecule like 1-amino-4-methylpiperazine, ab initio HF calculations have been used alongside DFT to perform detailed vibrational and electronic spectral analysis. nih.gov Similar high-accuracy calculations for this compound would yield precise values for its thermodynamic properties, such as enthalpy of formation, and spectroscopic constants. These methods are computationally intensive but are invaluable for benchmarking results from less demanding methods like DFT.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. dntb.gov.uacolab.ws

For substituted piperazines, the HOMO is typically localized on the nitrogen atoms, reflecting their nucleophilic character, while the LUMO is distributed over the carbon backbone. The HOMO-LUMO gap can be calculated using DFT methods. Studies on similar molecules, such as 1-amino-4-methylpiperazine, have utilized HOMO-LUMO analysis to understand their electronic properties and reactivity. nih.gov The analysis for this compound would help in predicting its behavior in chemical reactions, identifying sites susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for Piperazine Derivatives Data based on DFT calculations for analogous compounds.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Amino-4-methylpiperazine nih.gov | - | - | - |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their dynamics and interactions in various environments.

Exploration of Dynamic Behavior and Solution-Phase Interactions

MD simulations can be employed to study the conformational dynamics of this compound in the gas phase or in solution. These simulations track the motions of atoms over time, revealing how the molecule flexes, vibrates, and undergoes conformational changes. In solution, MD can elucidate the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell structure. For instance, MD simulations have been used to study the interactions of ionic liquids, such as those containing imidazolium (B1220033) cations, with water. arxiv.org A similar approach for this compound in an aqueous environment would reveal the nature of hydrogen bonding between the piperazine nitrogen atoms and water molecules.

Simulation of Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to investigate these solvent effects. By simulating this compound in different solvents, one can study how properties like conformational equilibrium and intermolecular interaction energies change. For example, studies on ionic liquids have used MD to understand how the addition of co-solvents affects the structure and interactions within the liquid. chemrxiv.org

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules at higher concentrations, providing insights into liquid-phase structuring and intermolecular forces. These simulations can also be used to calculate transport properties like diffusion coefficients and viscosity, which are important for practical applications.

Based on a comprehensive review of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on this compound, as outlined in the requested article structure, are not presently available. Research providing specific data for theoretical pKa values, computational spectroscopic data (NMR, IR, Raman), Hirshfeld surface analysis, energy frameworks, or topology analysis (AIM, ELF, LOL, RDG) for the this compound molecule could not be located.

The existing body of research on piperazine derivatives offers insights into the computational analysis of similar compounds. For instance, studies on molecules like 1-ethylpiperazine (B41427) and other substituted piperazines have explored their pKa values and protonation thermodynamics. uregina.caresearchgate.net Similarly, computational spectroscopic and noncovalent interaction analyses have been performed on various other molecules containing the piperazine moiety. ultraphysicalsciences.orgnih.govnih.gov However, these findings are not directly applicable to this compound, and extrapolating this data would not meet the required standards of scientific accuracy for the specific compound requested.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this compound due to the absence of dedicated research findings and data for this specific chemical compound.

Synthetic Utility and Derivative Chemistry of 1 Ethyl 3 Methylpiperazine

1-Ethyl-3-methylpiperazine as a Fundamental Building Block in Complex Organic Synthesis

The inherent structural features of this compound, including its two nitrogen atoms with differing steric and electronic environments, make it a valuable starting material for the synthesis of more complex molecules. The ethyl group on one nitrogen and the methyl group on the C3-position of the ring influence its reactivity and conformational preferences, which can be strategically exploited in organic synthesis.

Precursor in the Construction of Advanced Heterocyclic Scaffolds

While specific studies detailing the use of this compound as a precursor for advanced heterocyclic scaffolds are not extensively documented, the broader class of piperazine (B1678402) derivatives is widely employed for this purpose. For instance, piperazine moieties are integral to the synthesis of various biologically active compounds, including those with anticancer, antiviral, and antidepressant properties. The 1,4-disubstituted piperazine framework can be readily incorporated into larger polycyclic systems through reactions such as N-arylation, N-alkylation, and condensation reactions.

A general strategy involves the reaction of a bifunctional piperazine derivative with other heterocyclic precursors. For example, a monosubstituted piperazine can react with a molecule containing two electrophilic sites to form a fused heterocyclic system. The presence of the ethyl and methyl groups in this compound can direct the regioselectivity of such cyclization reactions, offering a pathway to novel and complex molecular architectures.

Role in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atoms of the piperazine ring are excellent coordinating sites for metal ions, making piperazine derivatives valuable ligands in catalysis and coordination chemistry. Although specific applications of this compound in this context are not widely reported, the principles of ligand design using similar piperazine derivatives are well-established.

The steric bulk of the ethyl and methyl groups can influence the coordination geometry and stability of the resulting metal complexes. This can be advantageous in asymmetric catalysis, where the chiral environment around the metal center is crucial for enantioselectivity. For example, chiral piperazine-based ligands have been used in various catalytic transformations, including hydrogenations and C-C bond-forming reactions. The synthesis of such ligands often involves the functionalization of the piperazine core, a strategy that could be readily applied to this compound to create a library of novel ligands for screening in various catalytic applications.

Functionalization and Derivatization Strategies for Novel Piperazine Compounds

The development of novel piperazine-based compounds with tailored properties relies on effective functionalization and derivatization strategies. The this compound core offers multiple sites for modification, including the secondary amine and the carbon atoms of the piperazine ring.

Synthesis of N-Substituted and Ring-Substituted this compound Derivatives

N-Substitution: The secondary amine in this compound is a primary site for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents. For example, reaction with alkyl halides, acyl chlorides, or isocyanates would yield a diverse range of N-substituted derivatives. The choice of substituent can be used to modulate the compound's physical, chemical, and biological properties.

Ring-Substitution: While direct C-H functionalization of the piperazine ring can be challenging, several methods have been developed for the synthesis of ring-substituted piperazines. These often involve multi-step synthetic sequences starting from functionalized precursors. For this compound, derivatization could potentially be achieved through lithiation followed by reaction with an electrophile, although the regioselectivity of such a reaction would need to be carefully controlled.

A representative, though not specific to this compound, synthesis of a 1,4-disubstituted piperazine derivative is the reaction of an N-monosubstituted piperazine with an alkyl halide in the presence of a base.

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzyl bromide | 1-Benzyl-4-ethyl-2-methylpiperazine |

| This compound | Acetyl chloride | 1-Acetyl-4-ethyl-2-methylpiperazine |

Exploration of Chiral Derivatives in Stereospecific Transformations

This compound is a chiral molecule due to the stereocenter at the C3 position. The synthesis of enantiomerically pure forms of this compound would open up avenues for its use in stereospecific transformations. Chiral piperazine derivatives are highly sought after as chiral auxiliaries, ligands for asymmetric catalysis, and as key components of chiral drugs.

The synthesis of enantiopure this compound could be achieved through several established methods for preparing chiral piperazines, such as:

Resolution of a racemic mixture: Using a chiral resolving agent to separate the enantiomers.

Asymmetric synthesis: Starting from a chiral precursor to build the piperazine ring with a defined stereochemistry at the C3 position.

Once obtained in enantiopure form, chiral this compound could be used as a building block for the synthesis of stereochemically defined complex molecules.

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their reactivity is governed by the interplay of electronic and steric effects of the substituents on the piperazine ring.

N-Substituents: The nature of the substituent on the secondary nitrogen atom significantly impacts the nucleophilicity of this nitrogen. Electron-withdrawing groups will decrease its reactivity, while electron-donating groups will enhance it. This is a critical consideration in the design of synthetic routes involving this position.

Ring-Substituents: Substituents on the carbon atoms of the piperazine ring can influence the ring's conformation and the steric accessibility of the nitrogen atoms. For example, bulky substituents may hinder the approach of reactants to the nitrogen lone pairs.

Stereochemistry: The stereochemistry at the C3 position can have a profound effect on the molecule's three-dimensional shape and, consequently, its interaction with other molecules. In the context of biological activity, enantiomers of a chiral piperazine derivative often exhibit different pharmacological profiles.

Future Research Directions and Perspectives for 1 Ethyl 3 Methylpiperazine

Development of Novel and More Efficient Synthetic Methodologies

While established methods for N-alkylation of piperazines exist, the synthesis of asymmetrically substituted piperazines like 1-Ethyl-3-methylpiperazine often presents challenges related to selectivity, yield, and environmental impact. Future research will likely focus on creating more efficient, selective, and sustainable synthetic routes.

Key areas for development include:

Catalytic Strategies: The development of novel catalysts could enable more direct and selective alkylation pathways, reducing the need for protecting groups and multiple steps. This could involve exploring transition-metal catalysts or organocatalysts to achieve regioselective methylation and ethylation.

Green Chemistry Approaches: There is a growing need for environmentally friendly synthetic methods. Future methodologies could focus on using greener solvents, reducing energy consumption, and minimizing waste generation. For instance, developing one-pot reactions where multiple transformations occur sequentially in the same vessel can improve efficiency and reduce post-processing efforts. A "green" synthesis for 1-methylpiperazine (B117243) has been reported that involves an aminolysis reaction followed by hydrogenation, achieving high conversion and selectivity with minimal by-products. chemicalbook.com This approach could be adapted for this compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and improved safety compared to traditional batch processes. google.com Adapting the synthesis of this compound to a flow chemistry setup could represent a significant advancement in its production.

| Methodology | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic N-Alkylation | Direct alkylation of a 3-methylpiperazine precursor using ethylating agents in the presence of a novel catalyst. | High selectivity, reduced number of steps, milder reaction conditions. | Development of regioselective organocatalysts or transition-metal catalysts. |

| Reductive Amination | A two-step process involving the reaction of a piperazine (B1678402) precursor with an aldehyde or ketone, followed by reduction. This is a common method for N-alkyl analog synthesis. mdpi.com | Versatility in introducing a wide range of alkyl groups. | Optimizing reducing agents and reaction conditions for higher efficiency. |

| Green Synthesis Approach | Utilizing environmentally benign reagents and solvents, such as adapting two-step aminolysis and hydrogenation methods. chemicalbook.com | Reduced environmental impact, lower cost, enhanced safety. chemicalbook.com | Screening for biodegradable solvents and reusable catalysts. |

| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor system. | Improved process control, higher yields, enhanced safety, and scalability. | Designing and optimizing a flow reactor setup for the specific reaction sequence. |

Advanced Computational Modeling for Rational Design of New Derivatives

Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding the rational design of new derivatives of this compound with desired characteristics. By simulating molecular structures and interactions, researchers can prioritize the synthesis of compounds with the highest potential, saving time and resources.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activities. These models can help identify key molecular descriptors that influence a compound's properties, guiding the design of more potent or selective analogs. simulations-plus.comresearchgate.net

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure and geometry of this compound and its derivatives. simulations-plus.comresearchgate.net This information is crucial for understanding their reactivity, stability, and potential interactions with biological targets.

In Silico Pharmacokinetics/ADMET Prediction: Before synthesizing new derivatives, computational tools can predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. simulations-plus.comresearchgate.net This in silico screening helps to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity, which is particularly important in drug discovery. simulations-plus.com

| Computational Method | Application | Predicted Properties | Potential Impact |

|---|---|---|---|

| QSAR | Correlating molecular structure with activity. simulations-plus.comresearchgate.net | Biological activity, chemical reactivity, physical properties. | Guides the design of derivatives with enhanced activity. |

| DFT | Analyzing electronic structure and geometry. simulations-plus.comresearchgate.net | Molecular orbital energies, charge distribution, reaction mechanisms. | Provides insights into molecular stability and reactivity. |

| Molecular Docking | Simulating the binding of a molecule to a biological target. | Binding affinity, binding mode, key interactions. | Identifies potential biological targets and aids in structure-based drug design. |

| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles. simulations-plus.comresearchgate.net | Oral bioavailability, blood-brain barrier penetration, metabolic stability, toxicity risks. | Prioritizes compounds with drug-like properties for synthesis. |

Interdisciplinary Applications and Emerging Research Areas in Organic Chemistry

The versatile piperazine scaffold is a common feature in many biologically active compounds and functional materials. nih.gov Future research should explore the potential of this compound and its derivatives in various interdisciplinary fields.

Emerging research areas include:

Medicinal Chemistry: The piperazine ring is a well-known pharmacophore found in numerous drugs, including anticancer and antipsychotic agents. nih.govresearchgate.net New derivatives of this compound could be synthesized and screened for a wide range of biological activities. The specific substitution pattern may offer unique interactions with biological targets, potentially leading to the discovery of novel therapeutic agents.

Materials Science: Piperazine derivatives can be used as building blocks for polymers and as epoxy curing agents. chemicalbook.com The ethyl and methyl groups on the this compound ring could influence the physical and chemical properties of resulting materials, such as their thermal stability, mechanical strength, and chemical resistance.

Supramolecular Chemistry: The nitrogen atoms in the piperazine ring can participate in non-covalent interactions, such as hydrogen bonding. This makes this compound an interesting building block for the construction of supramolecular assemblies, including metal-organic frameworks (MOFs) and hydrogen-bonded networks, with potential applications in gas storage, catalysis, and sensing.

| Research Area | Potential Application | Rationale | Future Work |

|---|---|---|---|

| Medicinal Chemistry | Development of novel therapeutic agents (e.g., anticancer, antiviral, CNS drugs). | The piperazine moiety is a privileged scaffold in drug discovery. nih.govresearchgate.net | Synthesis of a library of derivatives and high-throughput screening for biological activity. |

| Materials Science | Creation of new polymers, resins, and epoxy curing agents. chemicalbook.com | The bifunctional nature of the piperazine ring allows for polymerization and cross-linking. | Investigation of the polymerization of this compound derivatives and characterization of the resulting materials. |

| Supramolecular Chemistry | Design of functional supramolecular structures like MOFs and organic crystals. | The nitrogen atoms can act as hydrogen bond acceptors or coordinate with metal ions. | Exploration of the self-assembly behavior of this compound with complementary molecules and metal salts. |

| Catalysis | Use as a ligand for transition metal catalysts or as an organocatalyst. | The nitrogen atoms can coordinate to metal centers or act as a basic site. | Synthesis of metal complexes with this compound-based ligands and testing their catalytic activity. |

Q & A

Q. What are the key physicochemical properties of 1-Ethyl-3-methylpiperazine, and how do they influence experimental design?

- Answer: this compound (CAS 5308-25-8) has a molecular formula of C₆H₁₄N₂, a boiling point of 157°C, a density of 0.899 g/cm³, and a refractive index of 1.468. Its low flashpoint (43°C) necessitates careful handling under inert atmospheres to avoid combustion . These properties are critical for solvent selection (e.g., polar aprotic solvents) and reaction setups requiring controlled temperatures. For instance, its volatility at elevated temperatures may require reflux condensers in synthetic procedures.

Q. What synthetic routes are commonly employed to produce this compound?

- Answer: A feasible route involves alkylation of piperazine derivatives. For example, ethylation of 3-methylpiperazine using ethyl halides (e.g., ethyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound. Evidence from analogous piperazine syntheses (e.g., 1-(3-Methylbenzyl)piperazine) suggests that optimizing reaction time and stoichiometry improves yield . Purification via fractional distillation or recrystallization is recommended due to byproduct formation .

Advanced Research Questions

Q. How can computational methods like COSMO-RS predict the solubility and reactivity of this compound in solvent blends?

- Answer: COSMO-RS (Conductor-like Screening Model for Real Solvents) can simulate the solubility of this compound in mixed solvents (e.g., aqueous amine blends) by analyzing σ-potential surfaces and intermolecular interactions . For instance, studies on similar amines (e.g., 2-methylpiperazine) demonstrate that COSMO-RS accurately predicts Henry’s constants and solvation free energies, aiding in solvent selection for CO₂ capture or catalytic applications . Validation against experimental vapor-liquid equilibrium data is essential to refine predictions.

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Answer: Discrepancies in NMR or mass spectrometry data (e.g., unexpected splitting patterns) often arise from conformational flexibility or impurities. For example, NIST-standardized gas chromatography-mass spectrometry (GC-MS) libraries (e.g., NIST Chemistry WebBook) provide reference spectra for cross-validation . In cases of ambiguity, advanced techniques like 2D NMR (e.g., HSQC, HMBC) or high-resolution mass spectrometry (HRMS) can confirm substituent positions and rule out isomeric byproducts .

Q. How are reaction conditions optimized for regioselective functionalization of this compound?

- Answer: Regioselective alkylation or acylation requires careful control of steric and electronic factors. For example, using bulky electrophiles (e.g., tert-butyl halides) or directing groups (e.g., nitro substituents) can favor substitution at the less hindered nitrogen. Evidence from aryl piperazine syntheses highlights the role of catalysts (e.g., Pd/C for hydrogenation) and solvent polarity in directing reactivity . Kinetic studies (e.g., monitoring via HPLC) help identify optimal reaction times and temperatures .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer: Due to its flammability (flashpoint 43°C) and potential toxicity, handling must adhere to OSHA guidelines. Recommendations include:

- Ventilation: Use fume hoods during synthesis or purification .

- Personal Protective Equipment (PPE): Flame-retardant lab coats, nitrile gloves, and safety goggles .

- Storage: Keep in airtight containers under nitrogen, away from oxidizers .

Emergency protocols for spills (e.g., neutralization with dilute acetic acid) and first aid (e.g., eye irrigation) are detailed in SDS documents .

Methodological Insights

Q. How do solvent effects influence the catalytic activity of this compound in organic transformations?

- Answer: Polar solvents (e.g., DMF, DMSO) enhance the nucleophilicity of the piperazine nitrogen by stabilizing transition states through hydrogen bonding. For example, in coupling reactions (e.g., amide bond formation), DMF increases reaction rates compared to non-polar solvents like toluene . Computational studies (e.g., DFT calculations) can quantify solvent polarity effects on reaction pathways .

Q. What analytical techniques validate the purity of this compound post-synthesis?

- Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) or GC-MS using a DB-5 column resolves impurities .

- Elemental Analysis: Confirms C, H, N content within ±0.3% of theoretical values .

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profiles .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points of this compound across literature sources?

- Answer: Variations in boiling points (e.g., ±5°C) may stem from differences in measurement techniques (e.g., ambient vs. reduced pressure). Cross-referencing with authoritative databases (e.g., PubChem, NIST) and replicating distillation conditions (e.g., 760 mmHg) ensures accuracy . Contamination by high-boiling impurities (e.g., unreacted piperazine) can also skew results, necessitating rigorous purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.